Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate

Catalog No.
S14032636
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate

Product Name

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate

IUPAC Name

ethyl 3-amino-1-methylpyrrolidine-3-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-3-12-7(11)8(9)4-5-10(2)6-8/h3-6,9H2,1-2H3

InChI Key

UWQAKJHAJPKJKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C1)C)N

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is a chemical compound characterized by its pyrrolidine ring structure, which includes an amino group and a carboxylate moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is C8H14N2O2C_8H_{14}N_2O_2, and it possesses a molecular weight of approximately 170.21 g/mol. The compound features a chiral center, which contributes to its unique properties and biological activities.

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can introduce different functional groups at specific positions on the pyrrolidine ring, often facilitated by reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

The biological activity of Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate has been explored in various studies. It has shown potential as an enzyme inhibitor, influencing biochemical pathways and possibly providing therapeutic benefits. The presence of the amino group suggests that it may interact with biological targets, modulating their activity. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic effects, suggesting that Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate could have similar applications in medicine .

Several methods have been developed for the synthesis of Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate:

  • Steglich Esterification: This method involves reacting pyrrolidine-3-carboxylic acid with ethanol in the presence of a coupling agent like dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine.
  • Ring Closure Reactions: A common approach includes the cyclization of appropriate precursors followed by reduction to yield the desired product .
  • Chiral Separation Techniques: For obtaining enantiomerically pure forms, chiral chromatography can be employed to separate racemic mixtures effectively .

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
  • Chemical Synthesis: This compound is utilized in the production of complex organic molecules, facilitating advancements in synthetic methodologies .
  • Research: It is studied for its role in enzyme inhibition and protein interactions, contributing to the understanding of molecular mechanisms in biological systems .

Interaction studies involving Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate focus on its binding affinity to biological targets such as enzymes and receptors. Molecular docking studies have indicated potential interactions with specific proteins, revealing insights into its mechanism of action. These studies are crucial for elucidating how this compound may influence biological pathways and contribute to therapeutic effects .

Several compounds share structural similarities with Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate, each exhibiting unique properties:

Compound NameStructureUnique Features
3-Amino-1-benzylpyrrolidine-3-carboxylic acidContains a benzyl groupInfluences chemical reactivity and biological activity due to steric effects
3-Amino-1-methylpyrrolidine-3-carboxylic acidLacks ethyl ester groupSimilar structure but without ethoxy functionality; potentially different solubility properties
3-Amino-1-phenylpyrrolidine-3-carboxylic acidContains a phenyl groupVariation in electronic properties affecting reactivity and interactions
3-Amino-1-ethylpyrrolidine-3-carboxylic acidFeatures an ethyl groupModifies steric hindrance compared to methyl substitution

Uniqueness

Ethyl 3-amino-1-methylpyrrolidine-3-carboxylate is unique due to its combination of the ethoxy group and the methyl substitution on the pyrrolidine ring. This structural configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds. The presence of both an amino group and a carboxylic acid moiety allows for diverse interactions within biological systems, making it a valuable compound for further research and application in medicinal chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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